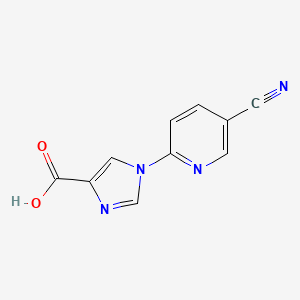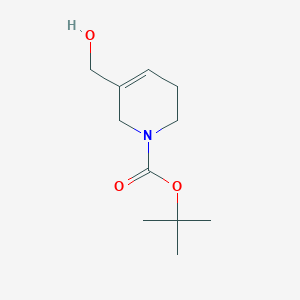
tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Übersicht
Beschreibung
tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methanol functional group. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the protection of the amine group in tetrahydropyridine with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes protection, reduction, and purification steps to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed:
- Oxidation of the methanol group forms aldehydes or carboxylic acids.
- Reduction yields the corresponding amine.
- Substitution reactions result in the free amine.
Wissenschaftliche Forschungsanwendungen
tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical compounds and drug discovery.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine: Similar structure but differs in the position of the functional groups.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in cross-coupling reactions.
1-Tert-butoxycarbonyl-2-pyrrolidinone: Another Boc-protected compound with different applications.
Uniqueness: tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups and their positions, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role as a protecting group for amines highlight its versatility and importance in research and industrial applications.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl 5-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h5,13H,4,6-8H2,1-3H3 |
InChI-Schlüssel |
NIJZAVKLZUKHFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
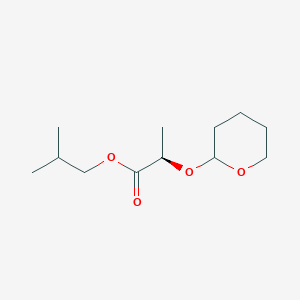
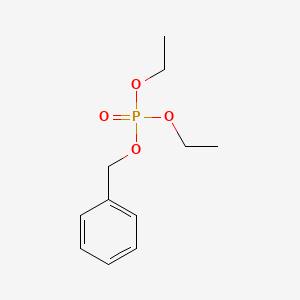

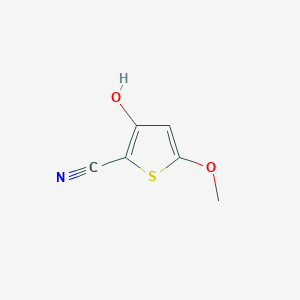
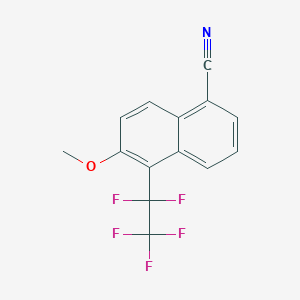
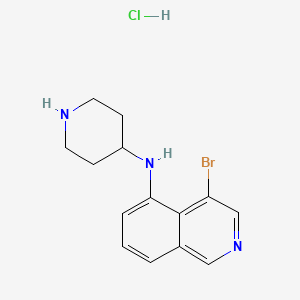
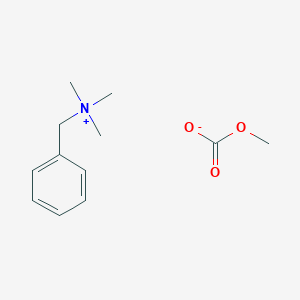
![3-[Butyl(dimethyl)silyl]propan-1-ol](/img/structure/B8619019.png)



![2-[(4-Nitrophenoxy)methyl]quinoline](/img/structure/B8619048.png)
![2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B8619068.png)
